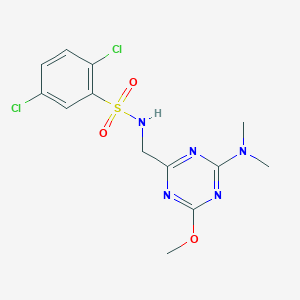

2,5-dichloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2N5O3S/c1-20(2)12-17-11(18-13(19-12)23-3)7-16-24(21,22)10-6-8(14)4-5-9(10)15/h4-6,16H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMHRQNLWJKSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dichloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 392.26 g/mol. Its structure features a sulfonamide group, a dichloro-substituted benzene ring, and a triazine moiety, which contribute to its reactivity and biological potential .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of protein synthesis and nucleic acid production .

- Antifungal Properties : There is emerging evidence that this compound may also exhibit antifungal activity. Compounds with similar structural features have demonstrated effectiveness against fungi such as Aspergillus flavus and Candida albicans .

- Anti-inflammatory Effects : The compound's potential role in modulating inflammatory pathways has been suggested through in vitro studies. It may inhibit cytokine production associated with inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group is known to interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase.

- Disruption of Biofilm Formation : Studies have shown that similar compounds can disrupt biofilm formation in bacteria like Staphylococcus aureus, which is crucial for their pathogenicity .

Case Studies

Comparative Analysis

To further understand the unique properties of this compound compared to structurally related compounds:

| Compound Name | Structure Highlights | Unique Properties |

|---|---|---|

| N-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl-benzenesulfonamide | Lacks chlorine substitutions | Potentially less reactive |

| 4-Amino-N-(4-(dimethylamino)-6-methoxy-pyrimidin-2-yl)benzenesulfonamide | Different heterocyclic base | May show different biological activity |

| 2-Chloro-N-(4-(dimethylamino)-6-methoxy-pyrimidin-5-yl)benzenesulfonamide | Similar chlorination pattern | Varying selectivity against pathogens |

Q & A

Q. What are the key synthetic routes for 2,5-dichloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the triazine core. For example:

Triazine Core Preparation : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst .

Sulfonamide Coupling : React the triazine intermediate with 2,5-dichlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 50–60°C.

Characterization :

- Purity : Assessed via HPLC with a C18 column (acetonitrile/water gradient) .

- Structural Confirmation : Use -NMR (DMSO-d6) to verify sulfonamide NH (~10 ppm) and triazine CHO (~3.8 ppm) .

Q. How can researchers optimize reaction yields for the final coupling step of the sulfonamide group?

- Methodological Answer :

- Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility of aromatic intermediates .

- Catalysis : Add 1–2 equivalents of triethylamine to neutralize HCl byproducts.

- Temperature Control : Maintain 50–60°C to avoid decomposition of the triazine moiety .

- Workup : Precipitation in ice-cwater followed by recrystallization (ethanol/water) improves purity .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the triazine-sulfonamide structure (SMILES: ClC1=CC(=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)OC)Cl) to model interactions with targets like carbonic anhydrase .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in aqueous environments .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Purity Validation : Reanalyze batches via HPLC-MS to rule out impurities >98% .

- Assay Standardization : Compare IC values using consistent protocols (e.g., fixed incubation times, cell lines) .

- Structural Analog Testing : Evaluate derivatives (e.g., replacing Cl with F) to isolate substituent effects .

Q. What advanced analytical techniques elucidate degradation pathways under physiological conditions?

- Methodological Answer :

- LC-QTOF-MS : Identify hydrolytic degradation products (e.g., cleavage of the sulfonamide bond) in simulated gastric fluid (pH 2.0) .

- NMR Kinetics : Monitor time-dependent changes in -NMR peaks (e.g., triazine C-N bond cleavage) .

- X-ray Crystallography : Resolve structural changes in co-crystals with stabilizers (e.g., cyclodextrins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.